molecular formula C23H32N2O3 B12911956 2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid CAS No. 125882-95-3

2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid

Cat. No.: B12911956
CAS No.: 125882-95-3
M. Wt: 384.5 g/mol
InChI Key: LYVUHPUTWKNGLC-UHFFFAOYSA-N
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Description

2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid is a synthetic organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a dodecyloxy group attached to the phenyl ring, which is further connected to a pyrimidine ring substituted with a carboxylic acid group at the 5-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Dodecyloxyphenyl Intermediate: The synthesis begins with the preparation of 4-(dodecyloxy)phenylboronic acid through the reaction of dodecyl bromide with 4-hydroxyphenylboronic acid in the presence of a base such as potassium carbonate.

    Suzuki Coupling Reaction: The dodecyloxyphenylboronic acid is then subjected to a Suzuki coupling reaction with 2-bromo-5-chloropyrimidine in the presence of a palladium catalyst and a base like sodium carbonate to form 2-(4-(dodecyloxy)phenyl)pyrimidine.

    Carboxylation: The final step involves the carboxylation of the pyrimidine derivative using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 5-position, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory or microbial processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, microbial resistance, or other biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methoxy)phenyl)pyrimidine-5-carboxylic acid
  • 2-(4-(Ethoxy)phenyl)pyrimidine-5-carboxylic acid
  • 2-(4-(Butoxy)phenyl)pyrimidine-5-carboxylic acid

Uniqueness

2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer research. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C23H32N2O3C_{23}H_{32}N_{2}O_{3} . The structure features a pyrimidine ring substituted with a dodecyloxy group, which is believed to enhance its lipophilicity and biological interactions.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay demonstrated that at a concentration of 100 µg/mL, the compound scavenged approximately 85% of DPPH radicals, outperforming some commercially available antioxidants . This activity is crucial in preventing oxidative stress-related diseases.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. In vitro studies revealed notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

Microbial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100
Aspergillus niger80

These results indicate effective concentrations for inhibiting microbial growth .

3. Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was found to inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines effectively. The mechanism involves modulation of key enzymes related to cellular signaling pathways .

Case Studies

Case Study 1: Antioxidant Efficacy
In a controlled study, the antioxidant capacity was tested using various assays. The results indicated that the compound's ability to scavenge free radicals was significantly higher than that of standard antioxidants.

Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial susceptibility test was conducted where varying concentrations of the compound were tested against clinical isolates of bacteria and fungi. The results confirmed its effectiveness and established a dose-dependent response in inhibiting microbial growth.

The biological activities of this compound are believed to be linked to its ability to modulate key enzymes involved in oxidative stress and cellular signaling pathways. For instance, its interaction with dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine biosynthesis, has been noted as a potential target for immunosuppressive agents .

Properties

CAS No.

125882-95-3

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

2-(4-dodecoxyphenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C23H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-16-28-21-14-12-19(13-15-21)22-24-17-20(18-25-22)23(26)27/h12-15,17-18H,2-11,16H2,1H3,(H,26,27)

InChI Key

LYVUHPUTWKNGLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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